molecular formula C13H11NO3S B5796560 N-(3-methyl-4-oxo-2,5-cyclohexadien-1-ylidene)benzenesulfonamide

N-(3-methyl-4-oxo-2,5-cyclohexadien-1-ylidene)benzenesulfonamide

Cat. No. B5796560
M. Wt: 261.30 g/mol
InChI Key: SXPMXTBXODGYBT-KAMYIIQDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-methyl-4-oxo-2,5-cyclohexadien-1-ylidene)benzenesulfonamide, commonly known as M-CS or sulfasalazine, is a synthetic drug that has been extensively studied for its potential use in treating various inflammatory diseases. It was first developed in the 1950s and has since been used for the treatment of rheumatoid arthritis, ulcerative colitis, and other autoimmune diseases.

Mechanism of Action

M-CS exerts its anti-inflammatory effects by inhibiting the activity of the enzyme cyclooxygenase (COX) and lipoxygenase (LOX). These enzymes are involved in the production of inflammatory mediators such as prostaglandins and leukotrienes. By inhibiting their activity, M-CS reduces the production of these mediators, thereby reducing inflammation.
Biochemical and Physiological Effects
M-CS has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species (ROS), which are known to contribute to the development of inflammatory diseases. M-CS has also been shown to reduce the activity of matrix metalloproteinases (MMPs), enzymes that are involved in the breakdown of extracellular matrix proteins.

Advantages and Limitations for Lab Experiments

One of the advantages of using M-CS in lab experiments is that it has been extensively studied and its mechanism of action is well understood. This makes it a useful tool for studying the role of inflammation in various diseases. However, one limitation of using M-CS is that it can be toxic at high concentrations, which can limit its use in certain experiments.

Future Directions

There are a number of future directions for research on M-CS. One area of interest is the development of new derivatives of M-CS that have improved potency and selectivity. Another area of interest is the use of M-CS in combination with other drugs to enhance its anti-inflammatory effects. Additionally, there is ongoing research on the use of M-CS in the treatment of other inflammatory diseases, such as psoriasis and multiple sclerosis.

Synthesis Methods

The synthesis of M-CS involves the reaction of 4-aminobenzenesulfonamide with 2-cyano-3-methyl-4,5,5-trimethyl-2-cyclohexen-1-one. This reaction results in the formation of M-CS as a yellow crystalline powder. The synthesis of M-CS has been extensively studied and optimized over the years to improve its yield and purity.

Scientific Research Applications

M-CS has been extensively studied for its anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are key mediators of inflammation. M-CS has also been shown to inhibit the activation of NF-κB, a transcription factor that plays a critical role in the regulation of inflammation.

properties

IUPAC Name

(NZ)-N-(3-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO3S/c1-10-9-11(7-8-13(10)15)14-18(16,17)12-5-3-2-4-6-12/h2-9H,1H3/b14-11-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXPMXTBXODGYBT-KAMYIIQDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NS(=O)(=O)C2=CC=CC=C2)C=CC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C/C(=N\S(=O)(=O)C2=CC=CC=C2)/C=CC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-methyl-4-oxo-2,5-cyclohexadien-1-ylidene)benzenesulfonamide

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